(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a chloro group at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-propylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the hydroxymethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-Chloro-1-propyl-1H-pyrazol-5-carboxylic acid
Reduction: 1-Propyl-1H-pyrazol-5-yl)methanol
Substitution: 4-Amino-1-propyl-1H-pyrazol-5-yl)methanol
Scientific Research Applications
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
- 4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
- 4-Chloro-1-butyl-1H-pyrazol-5-yl)methanol
Uniqueness
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the hydroxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
(4-chloro-2-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGLGZJNWZGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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